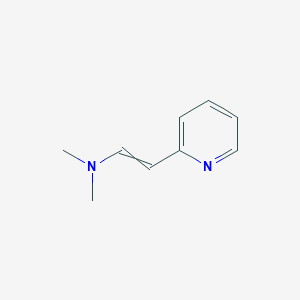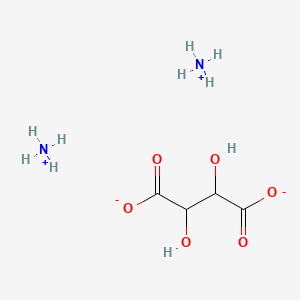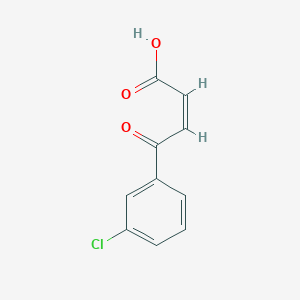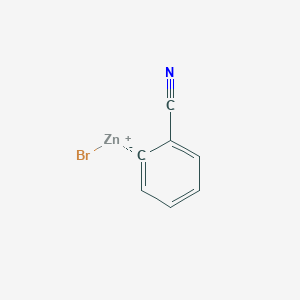
TNPA HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tetranitro-pentaerythritol hexanitrate (TNPA HCl) is a powerful explosive compound that has been extensively studied for its potential applications in various fields of science. TNPA HCl is a highly energetic material that can be synthesized using several methods.
Scientific Research Applications
Microvascular Effects in Clinical Treatment
TNPA HCl has been studied for its microvascular effects in the context of clinical treatments for wounds and non-healing ulcers. A study by Langfitt, Webb, and Smith (2007) utilized a rat cremaster microvascular preparation to investigate the effects of TNPA on arteriolar diameter in striated muscle, highlighting its potential in enhancing tissue perfusion and promoting tissue granulation in wound healing (Langfitt, Webb, & Smith, 2007).
Recycling and Disposal of Explosives
In the field of waste management and disposal of munitions and explosives, TNPA HCl has been identified as a significant compound. Ham (1998) discusses controlled combustion as a promising technique for the disposal of organic explosives, with TNPA HCl being a byproduct requiring removal in scrubbing systems (Ham, 1998).
Thrombolysis in Acute Myocardial Infarction
Research by Cannon et al. (1997) explored the use of TNK-tissue plasminogen activator (TNK-TPA), a variant of TPA, in acute myocardial infarction. TNK-TPA has shown promise in experimental models for its slower plasma clearance and greater fibrin specificity, suggesting potential applications in treating heart conditions (Cannon et al., 1997).
DNA Binding in Genetic Studies
In genetic research, TNPA has been identified as a DNA binding protein. A study by Gierl, Luetticke, and Saedler (1988) demonstrated that TNPA binds to specific sequence motifs, suggesting its role in regulating genetic element activity (Gierl, Luetticke, & Saedler, 1988).
Impact on Tissue Perfusion
Müller-Seubert et al. (2021) researched the impact of TNPA on tissue perfusion, observing increases in tissue oxygen saturation and skin temperature. This study utilized novel imaging methods, contributing to the understanding of TNPA's effects on enhancing tissue health (Müller-Seubert et al., 2021).
Development of Titania Nanopore Arrays
In materials science, TNPA has been investigated for its potential in orthopedic applications. Indira, Mudali, and Rajendran (2017) developed TiO2 nanopore arrays using TNPA, showing promising results for biocompatibility and corrosion resistance, vital for orthopedic implants (Indira, Mudali, & Rajendran, 2017).
Oncological Research and Theranostic Applications
TNPA has also been explored in the context of cancer therapy. Zhang et al. (2017) developed a terrylenediimide-based nanomedicine platform using TNPA, demonstrating its potential as an intrinsic theranostic agent for photoacoustic imaging-guided tumor photothermal therapy (Zhang et al., 2017).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for TNPA HCl involves the reaction of 2,4,6-trinitrophenol with hydrochloric acid.", "Starting Materials": [ "2,4,6-trinitrophenol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2,4,6-trinitrophenol in a suitable solvent such as ethanol or methanol.", "Step 2: Slowly add hydrochloric acid to the solution while stirring.", "Step 3: Continue stirring the mixture for several hours at room temperature.", "Step 4: Filter the resulting precipitate and wash with cold water.", "Step 5: Dry the product under vacuum to obtain TNPA HCl as a yellow crystalline solid." ] } | |
CAS RN |
1114452-57-1 |
Molecular Formula |
C19H21NO3 . HCl |
Molecular Weight |
347.84 |
Purity |
>98% |
synonyms |
2,10,11-Trihydroxy-N-propylnoraporphine hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-3-[4-methyl(3,5-oxazolyl)]prop-2-enal](/img/structure/B1147596.png)



